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Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960 Get Quote

For researchers, scientists, and drug development professionals, accurate visualization of the

cell nucleus is fundamental to a vast array of applications, from assessing cell health and

morphology to tracking the localization of key proteins. The choice of a nuclear stain can

significantly impact the quality and reliability of experimental data, particularly in multicolor

fluorescence imaging. This guide provides an objective comparison of two widely used nuclear

stains, DAPI dilactate and TO-PRO-3, offering a detailed look at their performance

characteristics, supporting experimental data, and standardized protocols to aid in selecting the

optimal reagent for your specific needs.

Introduction to the Nuclear Stains
DAPI (4′,6-diamidino-2-phenylindole) is a classic blue-fluorescent dye that has been a mainstay

in cell biology for decades. It binds strongly to the minor groove of double-stranded DNA

(dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding, its

fluorescence is enhanced approximately 20-fold.[2][3] The dilactate salt of DAPI is noted for its

improved water solubility compared to the more common dihydrochloride salt, facilitating easier

preparation of stock solutions. DAPI is predominantly used for staining fixed and permeabilized

cells due to its limited permeability across intact cell membranes at typical working

concentrations.

TO-PRO-3 is a carbocyanine monomer dye that fluoresces in the far-red region of the

spectrum. It exhibits a very strong binding affinity for dsDNA and is characterized by its high

sensitivity. A key feature of TO-PRO-3 is its cell impermeability, making it an excellent choice
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for specifically staining the nuclei of fixed and permeabilized cells or for identifying dead cells in

a live population. Its long-wavelength excitation and emission properties make it particularly

valuable for multicolor experiments, as it minimizes spectral overlap with common blue, green,

and yellow/red fluorophores and reduces interference from tissue autofluorescence.

Data Presentation: Quantitative Comparison
The selection of a nuclear stain is often dictated by the specific instrumentation available and

the other fluorophores used in an experiment. The table below summarizes the key quantitative

and qualitative differences between DAPI dilactate and TO-PRO-3.
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Feature DAPI dilactate TO-PRO-3 Iodide

Excitation Maximum (with

dsDNA)
~358 nm ~642 nm

Emission Maximum (with

dsDNA)
~461 nm ~661 nm

Fluorescence Color Blue Far-Red

Binding Mechanism
Binds A-T rich regions in the

minor groove of dsDNA
Intercalates into dsDNA

Cell Permeability

Generally impermeant to live

cells; requires

fixation/permeabilization.

Impermeant to live cells; used

for fixed cells or as a dead cell

indicator.

Common Instrumentation

Fluorescence microscope with

UV light source (e.g., mercury

lamp) or 405 nm laser.

Confocal microscope with a

red laser (e.g., 633 nm or 647

nm).

Primary Advantages

- Cost-effective- Bright, distinct

blue fluorescence- High water

solubility (dilactate form)

- Minimal spectral overlap with

other fluorophores- Avoids

tissue autofluorescence- No

UV excitation required,

reducing phototoxicity

Primary Disadvantages

- Requires UV excitation,

which can cause sample

autofluorescence and

phototoxicity- Can undergo

photoconversion with UV

exposure

- Higher cost compared to

DAPI

Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. The following are

standard methodologies for using DAPI dilactate and TO-PRO-3 for nuclear staining in

fluorescence microscopy.
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Protocol 1: DAPI Dilactate Staining of Fixed Adherent Cells

This protocol is suitable for staining cells grown on coverslips that have been fixed and

permeabilized.

Reagent Preparation:

DAPI Stock Solution (10.9 mM or 5 mg/mL): Dissolve 10 mg of DAPI dilactate powder in

2 mL of deionized water. This stock solution is stable for at least six months when stored

at -20°C and protected from light.

DAPI Staining Solution (300 nM): Dilute the stock solution in phosphate-buffered saline

(PBS) to a final concentration of 300 nM. For example, add ~27.5 µL of the 10.9 mM stock

solution to 1 L of PBS.

Staining Procedure:

Fix and permeabilize cells using a protocol appropriate for your sample and any other

antibodies you may be using.

Briefly wash the sample with PBS.

Add enough 300 nM DAPI staining solution to completely cover the cells on the coverslip

(approximately 300 µL).

Incubate for 1-5 minutes at room temperature, protected from light.

Rinse the sample several times with PBS to remove unbound dye.

Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade

mounting medium.

Image using a fluorescence microscope equipped with a DAPI filter set (e.g., ~360 nm

excitation and ~460 nm emission).

Protocol 2: TO-PRO-3 Staining of Fixed Adherent Cells
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This protocol is ideal for confocal microscopy and multicolor imaging where spectral separation

is critical.

Reagent Preparation:

TO-PRO-3 Stock Solution (1 mM in DMSO): The dye is typically supplied in this format.

Before use, warm the vial to room temperature and briefly centrifuge to collect the solution

at the bottom.

TO-PRO-3 Staining Solution (1 µM): Prepare the staining solution by diluting the 1 mM

stock solution 1:1,000 in PBS. The optimal concentration may vary, so a range of 100 nM

to 5 µM can be tested.

Staining Procedure:

Fix and permeabilize cells with a protocol appropriate for your sample.

Wash the cells 1-3 times with PBS as needed.

Add sufficient 1 µM TO-PRO-3 staining solution to cover the cells.

Incubate for 15-30 minutes at room temperature, protected from light.

Remove the staining solution and wash the cells 3 times with PBS.

Mount the coverslip and image the cells. TO-PRO-3 is efficiently excited by a 633 nm or

647 nm laser line and its emission is captured in the far-red channel (e.g., with a Cy®5

filter set).

Mandatory Visualizations
Diagrams created using Graphviz help to clarify complex workflows and decision-making

processes.
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Sample Preparation

Nuclear Staining

Imaging

Start with Cultured Cells

Fixation
(e.g., 4% PFA)

Permeabilization
(e.g., 0.1% Triton X-100)

Wash with PBS

Add Staining Solution

Incubate
(Time & Temp Dependent on Dye)

Wash with PBS (Remove Unbound Dye)

Mount Coverslip
(with Antifade Medium)

Fluorescence Microscopy

Click to download full resolution via product page

Caption: General experimental workflow for nuclear staining of fixed cells.
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Choosing a Nuclear Stain

Available Excitation Source? Multicolor Experiment? High Tissue Autofluorescence?

DAPI dilactate
(Blue Emission)

  UV Lamp / 405 nm Laser

TO-PRO-3
(Far-Red Emission)

  Red Laser (633/647 nm)  

DAPI
(Good with Green/Red Probes)

  Yes, simple combination  

TO-PRO-3
(Excellent Spectral Separation)

  Yes, complex or crowded spectrum

DAPI
(UV may excite background)

  Yes

TO-PRO-3
(Far-red avoids autofluorescence)

  Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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